![molecular formula C17H14N4O3 B11944225 2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophényl)méthylidène]acétohydrazide est un composé organique complexe qui présente un groupe indole et un groupe nitrophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophényl)méthylidène]acétohydrazide implique généralement la condensation de l'hydrazide d'acide 2-(1H-indol-3-yl)acétique avec le 3-nitrobenzaldéhyde. La réaction est généralement effectuée dans un solvant éthanolique sous reflux pour faciliter la formation de la liaison hydrazone .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction telles que la température, le choix du solvant et les méthodes de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe indole.
Réduction : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile, en particulier au niveau du cycle indole.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) et les nucléophiles (par exemple, les amines) sont couramment utilisés.
Principaux produits
Oxydation : Dérivés oxydés du cycle indole.
Réduction : Dérivés aminés du groupe nitrophényle.
Substitution : Divers dérivés indoliques substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophényl)méthylidène]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel comme pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de matériaux électroniques organiques en raison de ses propriétés électroniques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophényl)méthylidène]acétohydrazide n'est pas entièrement compris. On pense qu'il interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par l'intermédiaire de ses groupes indole et nitrophényle. Ces interactions peuvent moduler les voies biologiques, conduisant à ses effets pharmacologiques observés .
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and nitrophenyl moieties. These interactions can modulate biological pathways, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1H-indol-3-yl)acétonitrile : Connu pour son utilisation dans la synthèse de fluorophores.
2-(1H-indol-3-yl)acétylglycine : Utilisé dans les analyses biochimiques.
3-(1H-indol-3-yl)-1-phényl-2-(triphénylphosphoranylidène)-1-propanone : Étudié pour son potentiel comme intermédiaire pharmaceutique.
Unicité
Le 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophényl)méthylidène]acétohydrazide est unique en raison de sa combinaison d'un cycle indole et d'un groupe nitrophényle, ce qui lui confère des propriétés électroniques et stériques distinctes. Cela en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C17H14N4O3 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(9-13-11-18-16-7-2-1-6-15(13)16)20-19-10-12-4-3-5-14(8-12)21(23)24/h1-8,10-11,18H,9H2,(H,20,22)/b19-10+ |
Clé InChI |
GYUOGMLCPGFTAL-VXLYETTFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




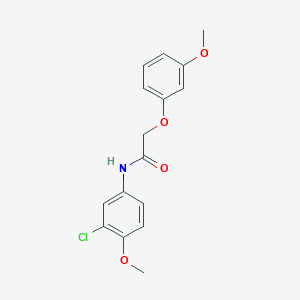
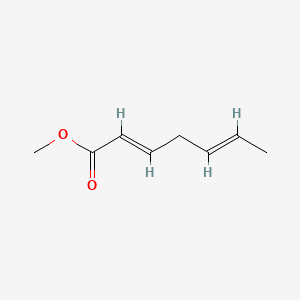
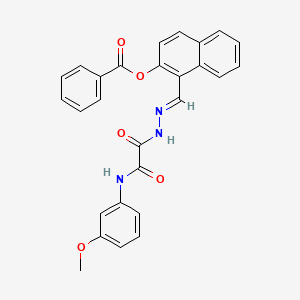
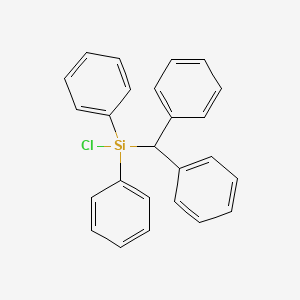

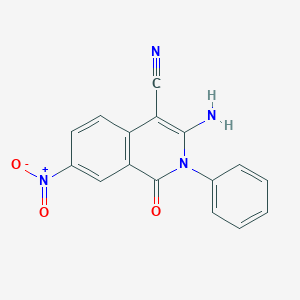
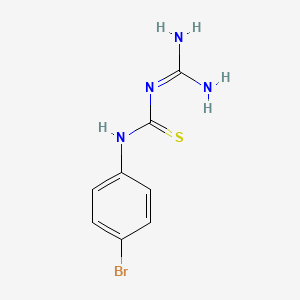
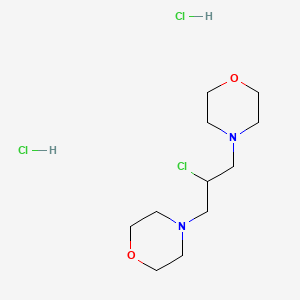
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


